1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzamidoethyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
OBPONPIABCARHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substituent Impact on Bioactivity: The phenylcarbonyl group in the target compound confers selectivity for triglyceride reduction, whereas trifluoromethyl-biphenyl in dirlotapide enhances intestinal lipid absorption inhibition .
Synthetic Accessibility :
- The target compound is synthesized in a single step , whereas dirlotapide requires multi-step synthesis due to its complex trifluoromethyl-biphenyl and chiral sidechain .
Pharmacokinetic Profiles :
- Sulfonyl-containing analogues (e.g., ) exhibit greater metabolic stability compared to carbonyl-linked derivatives, though this may reduce bioavailability due to increased hydrophobicity.
Mechanistic Divergence :
- While the target compound and dirlotapide both target lipid metabolism, the former acts systemically, whereas dirlotapide localizes to the gut lumen .
Biological Activity
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is classified as an indole derivative, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide exhibits various biological activities, primarily through its interaction with specific biological targets:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit RTKs, which play a critical role in cell signaling pathways that regulate cell division and survival. This inhibition may lead to reduced tumor cell proliferation and angiogenesis .
- Cyclin/CDK Complex Inhibition : It also affects cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these complexes, the compound may induce cell cycle arrest in cancer cells .
Pharmacological Effects
Research indicates that this compound may possess anti-cancer properties, particularly against various tumor types. It has been evaluated for its effects on:
- Endothelial Cell Proliferation : Studies show that it can inhibit the proliferation of endothelial cells, which is crucial for tumor angiogenesis .
- Tumor Cell Lines : The compound has demonstrated cytotoxic effects in several cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anti-cancer agent .
Study 1: Anti-Cancer Activity
A recent study evaluated the efficacy of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Angiogenesis Inhibition
In a model of tumor-induced angiogenesis, this compound was administered to mice bearing xenografted tumors. Results showed a significant reduction in microvessel density compared to control groups, highlighting its potential as an anti-angiogenic agent.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study | Cancer Type | Treatment Dose | Outcome |
|---|---|---|---|
| Study 1 | Breast Cancer | 10-25 µM | Dose-dependent viability reduction |
| Study 2 | Tumor-induced Angiogenesis | N/A | Significant microvessel density reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
